molecular formula C17H14FN3O2 B7516240 4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide

4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide

Cat. No. B7516240
M. Wt: 311.31 g/mol
InChI Key: XPHVUKCPUACFOV-UHFFFAOYSA-N
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Description

4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FOXY, and it belongs to the class of benzimidazole derivatives. FOXY is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by FOXY has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

FOXY binds to the ATP-binding site of CK2, which inhibits its activity. CK2 is a serine/threonine protein kinase that is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by FOXY leads to the disruption of these processes, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
FOXY has been shown to have several biochemical and physiological effects. In cancer cells, FOXY induces apoptosis and inhibits cell proliferation. FOXY has also been shown to sensitize cancer cells to chemotherapy drugs. In addition, FOXY has anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines. FOXY has also been studied for its potential neuroprotective effects and has been shown to protect against neurotoxicity in animal models.

Advantages and Limitations for Lab Experiments

FOXY has several advantages for lab experiments. It is a potent inhibitor of CK2 and has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. FOXY has also been shown to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy. However, FOXY has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. FOXY also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on FOXY. One area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the investigation of FOXY's potential therapeutic applications in other diseases, such as inflammation and neurodegenerative diseases. Additionally, the combination of FOXY with other chemotherapy drugs could be explored further to enhance its effectiveness in cancer treatment. Finally, the development of more effective delivery systems for FOXY could improve its bioavailability and effectiveness in vivo.

Synthesis Methods

The synthesis of FOXY involves the condensation of 4-fluoro-2-nitroaniline with 2-phenyl-1,3-oxazol-4-ylmethanol, followed by the reduction of the resulting nitro compound with iron powder in acetic acid. The final step involves the reaction of the resulting amine with 4-fluorobenzenecarboxylic acid chloride in the presence of triethylamine.

Scientific Research Applications

FOXY has been extensively studied for its potential therapeutic applications in cancer. CK2 is overexpressed in several types of cancer, and its inhibition by FOXY has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. FOXY has also been shown to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.

properties

IUPAC Name

4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-14-8-6-12(7-9-14)16(19)21-23-11-15-10-22-17(20-15)13-4-2-1-3-5-13/h1-10H,11H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHVUKCPUACFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CON=C(C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CO/N=C(/C3=CC=C(C=C3)F)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide

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